3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane
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Overview
Description
3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane is a chemical compound with the molecular formula C₁₁H₁₉IO₂ and a molecular weight of 310.17 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodocyclohexyl group attached to an oxolane ring via an oxymethyl linkage .
Preparation Methods
The synthesis of 3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane typically involves the reaction of 2-iodocyclohexanol with oxirane (ethylene oxide) under controlled conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the oxymethyl linkage. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Scientific Research Applications
3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane involves its interaction with molecular targets through its iodocyclohexyl group. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to various biological targets . Additionally, the oxolane ring can engage in hydrogen bonding and van der Waals interactions, further modulating its activity .
Comparison with Similar Compounds
Similar compounds to 3-{[(2-Iodocyclohexyl)oxy]methyl}oxolane include:
3-{[(2-Bromocyclohexyl)oxy]methyl}oxolane: This compound has a bromine atom instead of iodine, which affects its reactivity and binding properties.
3-{[(2-Chlorocyclohexyl)oxy]methyl}oxolane: The presence of chlorine instead of iodine results in different chemical and biological activities.
3-{[(2-Fluorocyclohexyl)oxy]methyl}oxolane: Fluorine substitution leads to unique properties, particularly in terms of metabolic stability and lipophilicity.
Properties
Molecular Formula |
C11H19IO2 |
---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-[(2-iodocyclohexyl)oxymethyl]oxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9/h9-11H,1-8H2 |
InChI Key |
XCQBGWOZOCXWSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCOC2)I |
Origin of Product |
United States |
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